B1576947 Phylloseptin-12

Phylloseptin-12

Cat. No.: B1576947
Attention: For research use only. Not for human or veterinary use.
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Description

Phylloseptin-12 is a synthetic antimicrobial peptide (AMP) belonging to the phylloseptin family, which is naturally found in the skin secretions of Phyllomedusinae frogs . These peptides are a crucial component of innate immune defense . As a research reagent, this compound offers scientists a valuable tool for studying novel mechanisms of action against drug-resistant pathogens and exploring potential anticancer therapies. Phylloseptins, including this compound, are characterized by a short, linear sequence of 19-21 amino acids, a conserved N-terminal motif, and a C-terminal amidation that stabilizes its structure and enhances antimicrobial activity . The peptide adopts an α-helical conformation in membrane-mimetic environments, forming an amphipathic structure that is fundamental to its function . Its mechanism of action is primarily attributed to its cationic and amphiphilic nature, which facilitates electrostatic interactions with the anionic phospholipids of bacterial membranes . This is followed by incorporation into the lipid bilayer and disruption of membrane integrity, leading to cell death . This membrane-lytic mechanism makes it difficult for bacteria to develop resistance, positioning this compound as a compelling subject for research into next-generation antibiotics targeting Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Beyond its core antimicrobial activity, this compound also exhibits promising cytostatic effects against various human cancer cell lines, such as non-small cell lung cancer, as discovered in related family members . This selective toxicity towards cancer cells, while demonstrating relatively low hemolytic activity on equine erythrocytes and low cytotoxicity on human microvascular endothelial cells, highlights its potential as a lead compound for anticancer agent development . Researchers can utilize this compound to investigate the selectivity of AMPs for prokaryotic and cancerous cells versus normal mammalian cells, providing insights for therapeutic design. This peptide is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

FLSLIPHAINAVSALVHHF

Origin of Product

United States

Discovery, Isolation, and Characterization Methodologies of Phylloseptin 12

Specimen Collection and Secretion Induction in Phyllomedusa Species

The primary source for phylloseptins, including Phylloseptin-12, is the defensive skin secretion of frogs belonging to the Phyllomedusa genus. frontiersin.org Researchers typically house these amphibians in controlled environments, such as specialized vivariums that mimic their natural tropical habitat, maintaining specific temperatures and humidity levels. nih.gov

To obtain the peptide-rich secretions, scientists employ minimally invasive methods. One common technique is mild transdermal electrical stimulation, which causes the frog to release the contents of its granular glands. nih.gov Another method involves gentle mechanical stimulation, where the frog is carefully handled, sometimes while immersed in deionized water, to induce secretion. scielo.br The collected liquid, a complex mixture of numerous bioactive molecules, is then washed from the skin using purified water, flash-frozen, and lyophilized (freeze-dried) to create a stable, dry powder for subsequent analysis. nih.govscielo.brembrapa.br

Chromatographic Isolation Techniques for Peptide Enrichment

The lyophilized crude secretion is a highly complex mixture containing dozens to hundreds of different peptides and proteins. To isolate this compound, researchers must first separate it from this complex biological matrix.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for purifying phylloseptin peptides from crude skin secretions. plos.orgfrontiersin.org The dried secretion is first reconstituted in an aqueous solution, often containing a small percentage of trifluoroacetic acid (TFA), and centrifuged to remove any insoluble particulates. frontiersin.orgmdpi.com

The clear supernatant is then injected into an HPLC system equipped with a C18 or C5 reverse-phase column. plos.orgmdpi.com These columns contain a solid stationary phase with hydrophobic properties. The separation principle relies on the differential hydrophobicity of the peptides in the mixture. A mobile phase, typically a gradient of increasing acetonitrile (B52724) concentration in water (with TFA added to aid in peak resolution), is pumped through the column. plos.orgfrontiersin.org

Peptides with lower hydrophobicity elute from the column earlier, while more hydrophobic peptides like the phylloseptins are retained longer. The elution is monitored by a UV detector, usually at a wavelength of 214 nm, which is characteristic for peptide bonds. frontiersin.org This process generates a chromatogram, a series of peaks where each peak ideally represents a different peptide component. nih.gov Fractions corresponding to these peaks are collected automatically at timed intervals for further analysis. frontiersin.orgmdpi.com

RP-HPLC Parameter Typical Implementation Reference(s)
Column Type C18 or C5 semi-preparative/analytical plos.orgmdpi.com
Mobile Phase A 0.05% - 0.1% Trifluoroacetic Acid (TFA) in Water plos.orgfrontiersin.org
Mobile Phase B Acetonitrile (ACN) with 0.05% - 0.1% TFA plos.orgfrontiersin.org
Gradient Linear gradient of increasing Acetonitrile concentration plos.orgmdpi.com
Flow Rate 1 mL/min (analytical) to 4-5 mL/min (semi-preparative) plos.orgmdpi.com
Detection UV absorbance at 214 nm and 280 nm frontiersin.org

This table provides an interactive summary of typical parameters used in the RP-HPLC purification of phylloseptin peptides.

Mass Spectrometry for Primary Structure Elucidation

Once the crude secretion has been fractionated by RP-HPLC, mass spectrometry is used to identify the fractions containing the target peptide and to determine its precise amino acid sequence.

The fractions collected from the HPLC are first screened using MALDI-TOF-MS to determine the molecular masses of the peptides within each fraction. mdpi.commdpi.com For this analysis, a small amount of the fraction is mixed with a matrix solution, such as α-cyano-4-hydroxycinnamic acid, and spotted onto a target plate. plos.org

A laser is fired at the spot, causing the matrix to absorb the energy and desorb, carrying the peptide molecules into the gas phase as ions. nih.gov These ions are then accelerated into a flight tube, and their time-of-flight to a detector is measured. nih.gov Since all ions are given the same kinetic energy, their velocity is dependent on their mass-to-charge ratio. Lighter ions travel faster and reach the detector first. This allows for the rapid and accurate determination of the molecular mass of the peptides in the sample. nih.govplos.org Researchers look for fractions containing a peptide with a mass that matches the predicted mass of this compound, as inferred from molecular cloning data. mdpi.com

After a fraction containing a peptide of the correct mass is identified, its primary amino acid sequence is confirmed using tandem mass spectrometry (MS/MS). nih.govsemanticscholar.org In this technique, the parent ion (the intact peptide ion) of this compound is selected and isolated within the mass spectrometer. This parent ion is then fragmented into smaller pieces by colliding it with an inert gas, a process known as collision-induced dissociation. ird.fr

The resulting fragment ions, primarily consisting of 'b' ions (fragments containing the N-terminus) and 'y' ions (fragments containing the C-terminus), are then analyzed to determine their masses. nih.govird.fr By analyzing the mass differences between consecutive b or y ions, the amino acid sequence of the original peptide can be deduced and confirmed. nih.gov This fragmentation data provides unequivocal proof of the peptide's primary structure and can also confirm post-translational modifications, such as the C-terminal amidation common to phylloseptins, which is indicated by the presence of a terminal glycine (B1666218) in the precursor sequence. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)

Molecular Cloning and Transcriptomic Approaches for Precursor Identification

To understand the biosynthesis of this compound, scientists use molecular cloning techniques to identify its precursor protein. This is often accomplished by creating a cDNA library from the frog's skin secretion or skin tissue. nih.govmdpi.com

Using a "shotgun" cloning strategy, researchers design degenerate primers based on highly conserved signal peptide regions found in other known amphibian antimicrobial peptide precursors. nih.gov These primers are used in polymerase chain reaction (PCR) techniques like 3' and 5' Rapid Amplification of cDNA Ends (RACE) to amplify the full-length cDNA sequence encoding the this compound precursor. nih.govsemanticscholar.org

Sequencing these cloned cDNAs reveals the full open-reading frame of the precursor protein. nih.gov Analysis of this sequence typically shows a characteristic structure:

A highly conserved N-terminal signal peptide region. mdpi.com

An acidic spacer peptide region. mdpi.com

A classical dibasic processing site (e.g., -KR-) where enzymes cut the mature peptide. mdpi.com

The sequence of the mature, active this compound peptide. mdpi.com

A C-terminal glycine residue, which acts as the donor for the final amidation of the mature peptide. mdpi.com

"Shotgun" Cloning and cDNA Library Screening

The "shotgun" cloning methodology is a powerful technique for discovering novel peptides by sequencing a multitude of cDNA clones from a library constructed from a specific tissue source. acs.org In the case of this compound and other peptides from P. azurea, the process began with the collection of skin secretions, which are rich in messenger RNA (mRNA) encoding for these bioactive molecules. acs.orgnih.gov

The initial step involved the isolation of polyadenylated mRNA from the lyophilized skin secretion. This was typically achieved using magnetic oligo-dT beads, which selectively bind to the poly(A) tails of eukaryotic mRNA, thus separating it from other RNA types and cellular components. mdpi.com This purified mRNA then served as the template for the construction of a cDNA library.

A 3'-RACE-based primer, often a nested universal primer, was utilized in conjunction with a degenerate sense primer designed to target highly conserved regions of the signal peptide sequence of known frog skin peptide precursors. nih.gov This approach is foundational to the "shotgun" strategy, as it allows for the amplification of a wide array of related, yet unknown, peptide precursor cDNAs. The amplified products were then cloned into a suitable vector, creating a cDNA library representative of the peptidome of P. azurea. Subsequent screening of this library, through sequencing of numerous clones, led to the identification of a novel phylloseptin precursor sequence, which was ultimately designated as encoding this compound. nih.gov

The general structure of the phylloseptin precursors identified through this method consists of several distinct domains: a highly conserved N-terminal signal peptide region, an acidic spacer peptide, a propeptide convertase processing site (typically -KR-), the mature peptide sequence, and a C-terminal glycine residue that serves as an amide donor for post-translational modification. nih.govmdpi.com

3'RACE and 5'RACE Methodologies

To obtain the full-length cDNA sequence of the this compound precursor, Rapid Amplification of cDNA Ends (RACE) methodologies were employed. mdpi.comnih.gov This technique is essential for characterizing unknown 5' and 3' regions of an mRNA transcript when only a small internal sequence is known.

3' RACE takes advantage of the natural poly(A) tail present on most eukaryotic mRNAs. mdpi.com First-strand cDNA synthesis is initiated using an oligo(dT)-adapter primer, which anneals to the poly(A) tail. Following this, a gene-specific primer (GSP), designed from the known internal sequence of the phylloseptin, and an adapter primer that targets the newly added sequence are used to amplify the 3' end of the cDNA.

5' RACE is used to amplify the upstream region of the mRNA. This process begins with the synthesis of first-strand cDNA using a gene-specific antisense primer. Subsequently, a homopolymeric tail (e.g., poly(dC)) is added to the 3' end of the newly synthesized cDNA using terminal deoxynucleotidyl transferase. PCR is then performed using a corresponding homopolymeric primer (e.g., oligo(dG)) and a nested, gene-specific primer to amplify the 5' end.

The combination of 3' and 5' RACE, often facilitated by kits such as the SMART-RACE kit, allows for the assembly of the full-length cDNA sequence of the this compound precursor. mdpi.com The resulting nucleotide sequence can then be translated into its corresponding amino acid sequence, revealing the complete primary structure of the prepropeptide. This includes the signal peptide, the acidic spacer, and the mature this compound peptide sequence itself. mdpi.com

Component/StepDescription
mRNA Source Lyophilized skin secretion from Phyllomedusa azurea
mRNA Isolation Magnetic oligo-dT beads
Cloning Strategy "Shotgun" cloning
cDNA Library Construction Reverse transcription of mRNA
Amplification 3' and 5' Rapid Amplification of cDNA Ends (RACE)
Vector pCR2.1-TOPO vector (typical for RACE products)
Screening DNA sequencing of clones
Precursor DomainFunctionTypical Characteristics
Signal Peptide Directs the precursor to the secretory pathwayHighly conserved among phylloseptins, ~22 amino acids
Acidic Spacer Region separating the signal and mature peptidesRich in acidic amino acid residues
Processing Site Cleavage site for propeptide convertasesTypically a Lys-Arg (-KR-) pair
Mature Peptide The final, biologically active peptideSequence corresponding to this compound
Amide Donor Facilitates C-terminal amidationA C-terminal Glycine (G) residue

Molecular and Structural Characteristics of Phylloseptin 12

Primary Amino Acid Sequence Analysis

The primary structure of a peptide is fundamental to its ultimate three-dimensional shape and biological function. For Phylloseptin-12, this sequence dictates its physicochemical properties and interactions with microbial membranes.

Typical Length and Composition

The phylloseptin family of peptides, to which this compound belongs, typically consists of 19 to 21 amino acid residues. nih.govmdpi.com this compound itself is a 19-residue peptide. imrpress.com The specific amino acid sequence for this compound, identified by the accession number AP01350, is:

FLSLLPSIVSGAVSLAKKL

The composition is notable for its high content of hydrophobic (non-polar) amino acids, such as Leucine (L), Serine (S), Alanine (A), Valine (V), and Isoleucine (I), which is a characteristic feature of phylloseptins and crucial for their interaction with lipid membranes. imrpress.com

Table 1: Amino Acid Sequence of this compound

Peptide Name Accession No. Sequence Length

Highly Conserved N-Terminal Motif

A defining characteristic of the phylloseptin family is a highly conserved N-terminal motif, typically FLSLIP. dovepress.comnih.govmdpi.com This sequence is crucial for the peptide's biological activity. This compound exhibits a similar, though slightly varied, N-terminal sequence of FLSLLP . This conservation of the N-terminal region across the phylloseptin family suggests its fundamental role in the peptides' mechanism of action. mdpi.com

Table 2: N-Terminal Motif Comparison

Peptide Family Conserved N-Terminal Motif This compound N-Terminal Sequence

C-Terminal Amidation

Post-translational modification is a key step in the maturation of many antimicrobial peptides, and C-terminal amidation is a hallmark of the phylloseptin family. dovepress.comnih.govmdpi.commdpi.comnih.govsemanticscholar.orgembrapa.br This process, where the C-terminal carboxylic acid is converted to an amide, is accomplished by a glycine (B1666218) residue acting as an amide donor during biosynthesis. mdpi.commdpi.com While direct experimental confirmation for this compound is not extensively documented, its classification within the phylloseptin family strongly implies that it is C-terminally amidated. This modification is known to enhance the peptide's stability and biological activity, in part by increasing its net positive charge and stabilizing its helical structure upon membrane interaction. nih.govmdpi.com

Secondary Structure Elucidation

The biological function of this compound is intrinsically linked to its three-dimensional structure, particularly its conformation upon interacting with cellular membranes.

Alpha-Helical Conformation in Membrane-Mimetic Environments

In aqueous solutions, phylloseptins typically exist in a random, unstructured state. However, upon encountering a membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell, they undergo a significant conformational change, folding into an α-helical structure. dovepress.comnih.gov This induced helicity is a critical feature for the peptide's ability to insert into and disrupt the microbial membrane. dovepress.com Studies on various phylloseptins consistently show the adoption of a stable α-helix in the presence of organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or lipid vesicles, which simulate the hydrophobic environment of a cell membrane. dovepress.com Given its sequence homology, this compound is predicted to adopt a similar α-helical conformation under these conditions.

Amphipathic Nature and Helical Wheel Projections

The α-helical structure of phylloseptins is characteristically amphipathic, meaning it has distinct hydrophobic and hydrophilic faces when viewed down the helical axis. dovepress.comnih.gov This spatial segregation of amino acid residues is visualized using a helical wheel projection. wikipedia.orgnih.gov In this projection, the hydrophobic residues (like Phenylalanine, Leucine, and Valine) are clustered on one side of the helix, while the polar and charged residues (like Serine and Lysine) are positioned on the opposite side.

Influence of Environmental Conditions (e.g., aqueous vs. membrane-mimicking) on Conformation

In a purely aqueous solution, such as water or phosphate-buffered saline (PBS), phylloseptins typically exist in a disordered or random coil conformation. ird.fr This lack of a defined structure is evident from circular dichroism (CD) spectroscopy, which shows a single negative band around 198 nm, a characteristic feature of random coil peptides. ird.fr

However, in the presence of a membrane or a membrane-mimicking environment, phylloseptins undergo a significant conformational change to an α-helical structure. embrapa.brmdpi.com This transition is crucial for their biological activity. embrapa.br Environments that mimic the hydrophobicity of a cell membrane, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, are potent inducers of this helical fold. ird.frnih.gov For instance, in a solution of 50% TFE, a common solvent used to simulate a hydrophobic membrane environment, phylloseptins exhibit CD spectra with characteristic double-negative bands at approximately 208 nm and 222 nm, which is the hallmark of an α-helical structure. mdpi.comdovepress.com This induced amphipathic helix places charged and hydrophobic residues on opposite faces of the helix, facilitating its interaction with and disruption of the lipid bilayer of target cells. embrapa.br The degree of helicity can vary among different phylloseptin family members, with studies on Phylloseptin-1 (B1576951) (PS-1), -2 (PS-2), and -3 (PS-3) showing helicity of 74%, 79%, and 58%, respectively, in membrane-mimetic conditions. nih.gov

Higher-Order Structural Investigations

Advanced spectroscopic techniques have been pivotal in elucidating the three-dimensional structure and orientation of phylloseptins when they are interacting with model membranes.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Solution-state NMR spectroscopy has been instrumental in determining the high-resolution three-dimensional structures of phylloseptins in membrane-mimetic environments. nih.gov Studies conducted in TFE/water mixtures have confirmed that these peptides fold into α-helical conformations. nih.gov For example, the structures of PS-1, PS-2, and PS-3 have been resolved using this method, revealing that the helical domain generally spans from residue 5 to the C-terminal part of the peptide. nih.gov These solution NMR structures provide a crucial foundation for more complex studies in lipid bilayers. nih.gov The helical content observed in these solvent systems shows good correlation with secondary structure analyses performed using circular dichroism in the presence of phospholipid vesicles, validating the use of TFE as a membrane mimic for these peptides. nih.gov

Oriented Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Topology and Alignment

Oriented solid-state NMR spectroscopy is a powerful technique for determining the precise orientation and immersion depth of peptides within a lipid bilayer, providing insights that are not accessible through solution-state methods. acs.orgresearchgate.net This method involves reconstituting isotopically labeled peptides into phospholipid bilayers that are mechanically oriented on glass plates. nih.govresearchgate.net By measuring orientation-dependent NMR parameters, such as ¹⁵N chemical shifts and ²H quadrupolar splittings, the topology of the peptide relative to the membrane can be determined with high accuracy. nih.govnih.gov

For phylloseptins, this technique has been used to define their alignment within the membrane. nih.gov The spectra obtained from these oriented samples are indicative of well-ordered peptides adopting a specific topology. nih.gov The combination of ¹⁵N labeling of the peptide backbone and ²H labeling of amino acid side chains (specifically methyl groups of alanine) provides complementary data to precisely define the peptide's orientation. nih.govnih.gov

Oriented solid-state NMR allows for the precise calculation of the tilt angle (τ) and the azimuthal rotation or pitch angle (ρ) of the helical peptide relative to the lipid bilayer. nih.govacs.org The tilt angle describes the orientation of the helical axis with respect to the membrane normal (a τ of 90° indicates the helix lies flat on the membrane surface), while the azimuthal angle describes the rotation of the helix around its own axis, which determines which amino acid side chains are buried in the lipid core and which are exposed to the aqueous phase. nih.govacs.org

In a detailed study of PS-1, PS-2, and PS-3 in oriented 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayers, these angles were determined. nih.gov While PS-2 and PS-3 were found to adopt a perfect in-plane alignment with a tilt angle of 90°, the tilt angle for PS-1 deviated by 8° (τ = 98°). nih.govnih.gov This slight tilting of PS-1 is thought to allow the side chain of its lysine-17 residue to remain better exposed to the aqueous environment. nih.govresearchgate.net The azimuthal angles for all three peptides were such that their charged residues faced the water phase, consistent with their amphipathic nature. nih.govnih.gov These studies demonstrate how subtle changes in amino acid sequence can influence the precise membrane topology of these peptides. nih.gov

Table 1: Determined Tilt (τ) and Azimuthal (ρ) Angles for Phylloseptin Peptides in POPC Bilayers

PeptideTilt Angle (τ)Azimuthal Angle (ρ)Reference
Phylloseptin-198°177° nih.gov
Phylloseptin-290°Between PS-1 & PS-3 nih.gov
Phylloseptin-390°10° nih.gov

Precursor Protein Architecture

Phylloseptins are synthesized as part of a larger precursor protein, or prepropeptide, which undergoes several post-translational modifications to yield the final, active peptide. nih.govmdpi.com The architecture of these precursors is highly conserved across different frog species. frontiersin.orgmdpi.com

Signal Peptide Region

The precursor protein of phylloseptins begins with a highly conserved N-terminal signal peptide region. mdpi.comnih.gov This sequence typically consists of 21 or 22 amino acid residues. mdpi.comnih.govfrontiersin.org The signal peptide acts as a molecular guide, directing the precursor protein into the secretory pathway of the cell. nih.gov Its high degree of conservation is so characteristic that degenerate primers based on this region are successfully used in molecular cloning techniques to identify new phylloseptin family members from different frog species. nih.govmdpi.com Following the signal peptide is an acidic spacer region, a cleavage site, and finally the sequence of the mature peptide itself. mdpi.comnih.gov

Acidic Spacer Domain

Following the N-terminal signal peptide, the phylloseptin precursor contains an acidic spacer domain. nih.gov This region typically consists of 22 to 24 amino acid residues. mdpi.comnih.govmdpi.com A defining characteristic of this domain is its high concentration of acidic amino acid residues, particularly Glutamic acid (Glu) and Aspartic acid (Asp), which makes the region hydrophilic. nih.govnih.govmdpi.com While its precise function has not been definitively established, it is hypothesized that this acidic region may play a role in the proper folding, packaging, or storage of the peptide within the secretory granules of the frog's skin glands. mdpi.com In some phylloseptin precursors, this domain shows structural variations, such as the presence of a basic dipeptide instead of the usual acidic residues, which may differentiate precursors from different species. nih.gov

Propeptide Convertase Processing Site (e.g., -Lys-Arg-)

The release of the mature phylloseptin peptide from its precursor is accomplished by enzymatic cleavage at a specific processing site. This site is located immediately upstream of the mature peptide sequence. mdpi.com In phylloseptins, this is a classical and highly conserved dibasic amino acid residue site, most commonly Lysine-Arginine (-Lys-Arg- or -K-R-). mdpi.commdpi.comnih.govsemanticscholar.orgnih.govnih.gov This -K-R- motif is a typical recognition and cleavage site for propeptide convertases, a class of enzymes that processes protein precursors in the secretory pathway. mdpi.com The cleavage at this site is a critical step in the post-translational modification process that liberates the active antimicrobial peptide from its inactive prepropeptide form. mdpi.comnih.gov

Compound Names Mentioned

Table 2: List of Compounds
Compound Name
This compound
Glutamic acid
Aspartic acid
Lysine (B10760008)
Arginine
Glycine
Methionine
Alanine
Phenylalanine
Leucine
Serine
Valine
Isoleucine
Cysteine

Biosynthetic Pathways and Post Translational Modifications of Phylloseptin 12

Biological Production within Amphibian Granular Glands

Phylloseptin-12 is synthesized within specialized granular glands present in the skin of amphibians, such as the Orange-legged monkey frog (Phyllomedusa azurea). imrpress.com These glands function as factories for a diverse arsenal (B13267) of bioactive peptides, which are stored in granules and can be secreted onto the skin's surface in response to stress or injury. imrpress.com The production of these peptides is a key component of the frog's innate immune system, providing a first line of defense against pathogenic microorganisms. imrpress.com The synthesis of peptides like this compound within these glands is a holocrine process, where the entire cell disintegrates to release its contents.

Gene Expression and Peptide Processing from Precursors

The journey of this compound begins with the expression of its corresponding gene. The gene encodes a precursor protein, known as a prepropeptide, which is significantly larger than the final active peptide. mdpi.comnih.gov Based on the highly conserved structure of phylloseptin precursors, the prepropeptide of this compound is organized into distinct domains. mdpi.commdpi.com

The typical structure of a phylloseptin prepropeptide consists of:

A putative signal peptide at the N-terminus, which directs the precursor to the secretory pathway. This region is typically 22 amino acids long. mdpi.commdpi.com

An acidic spacer domain , which is believed to play a role in the correct folding and processing of the precursor. mdpi.com

A cleavage site , most commonly a pair of basic amino acid residues such as Lysine-Arginine (-KR-), which is recognized by propeptide convertases. mdpi.commdpi.com

The mature peptide sequence that will become the active this compound. mdpi.com

A C-terminal glycine (B1666218) residue , which is essential for the final post-translational modification. mdpi.comnih.gov

The mature this compound is liberated from this precursor through a series of enzymatic cleavages. Propeptide convertases recognize and cut at the -KR- site, releasing the immature peptide. mdpi.com

Post-Translational Amidation Mechanism

A crucial step in the maturation of this compound is the post-translational amidation of its C-terminus. This modification is common among bioactive peptides and is considered essential for the antimicrobial activity of phylloseptins. mdpi.comfrontiersin.org

Role of C-Terminal Glycine Residue as Amide Donor

The C-terminal amidation of this compound is made possible by the presence of a glycine residue at the end of the mature peptide sequence within the precursor. mdpi.comnih.gov This glycine serves as the nitrogen donor for the amide group. The reaction is catalyzed by a sequence of enzymes, with peptidylglycine α-amidating monooxygenase (PAM) being a key player. This enzyme complex facilitates the oxidative cleavage of the C-terminal glycine, resulting in the formation of a C-terminal amide on the preceding amino acid and the release of glyoxylate. mdpi.com This amidation neutralizes the negative charge of the C-terminal carboxyl group, which has significant implications for the peptide's biological function. mdpi.com

Implications of Biosynthetic Fidelity for Peptide Activity

The precise and faithful execution of each step in the biosynthetic pathway is critical for the biological activity of this compound. The correct cleavage of the precursor ensures that the mature peptide has the proper N-terminus, which is important for its interaction with microbial membranes.

Mechanisms of Biological Activity of Phylloseptin 12

Mechanisms of Biological Activity of Phylloseptins

The antimicrobial efficacy of phylloseptin peptides is primarily attributed to their ability to physically compromise the integrity of microbial cell membranes. This process is initiated by a series of discrete yet coordinated molecular interactions, culminating in membrane disruption and subsequent cell death. The following sections dissect these mechanisms, drawing upon extensive research on various members of the phylloseptin family.

Electrostatic Binding to Anionic Microbial Membranes

The initial and critical step in the antimicrobial action of phylloseptins is their targeted binding to microbial cell surfaces. This interaction is predominantly governed by electrostatic forces. dovepress.comresearchgate.net Microbial membranes are rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which impart a net negative charge to the cell surface. mdpi.comnih.gov Phylloseptins, being cationic peptides, are electrostatically attracted to these negatively charged surfaces. dovepress.comnih.gov This initial binding concentrates the peptides on the microbial membrane, a prerequisite for their subsequent disruptive actions. ird.fr The cationicity of phylloseptins, often enhanced by the presence of lysine (B10760008) and histidine residues, is therefore a crucial determinant of their antimicrobial potency. researchgate.netird.fr

Amphipathic Helix Insertion and Pore Formation

Following electrostatic binding, phylloseptins undergo a conformational change, transitioning from a random coil in an aqueous environment to a structured amphipathic α-helix upon interacting with the microbial membrane. ird.frresearchgate.net This helical structure is characterized by a spatial segregation of hydrophobic and hydrophilic (cationic) amino acid residues. The hydrophobic face of the helix readily inserts into the lipid core of the membrane, while the hydrophilic face remains associated with the lipid headgroups and the aqueous surroundings. ird.fr This insertion disrupts the local membrane architecture and is the precursor to the formation of pores, which are transient or stable channels that compromise the membrane's barrier function. The formation of these pores is often described by two primary models: the toroidal pore model and the carpet model.

In the toroidal pore model, the inserted phylloseptin helices, along with the headgroups of the membrane lipids, curve inwards to form a continuous pore or channel through the membrane. This structure resembles the lining of a torus, or donut, where the peptide and lipid headgroups are always in contact with the aqueous core of the pore. This model suggests a significant disruption of the lipid bilayer's integrity, leading to the leakage of cellular contents and ultimately, cell death. Several studies speculate that phylloseptins, like many other α-helical AMPs, likely act through this mechanism. researchgate.net

The carpet model proposes a different, non-pore-forming mechanism of membrane disruption. In this model, the phylloseptin peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. plos.org Once a threshold concentration is reached, the peptides exert a detergent-like effect, causing the membrane to disintegrate into micelle-like structures. plos.org This catastrophic loss of membrane integrity leads to rapid cell lysis. Some studies suggest that certain phylloseptins may act via a carpet-like mechanism, particularly at high peptide concentrations. plos.org

Toroidal Pore Model

Disruption of Acyl Chain Packing in Lipid Bilayers

The insertion of the amphipathic helix of phylloseptins into the microbial membrane has a profound effect on the organization of the lipid acyl chains. ird.frplos.org Studies using techniques such as differential scanning calorimetry have shown that phylloseptins can significantly disrupt the orderly packing of these lipid chains. plos.org This disruption leads to a fluidization of the membrane and a decrease in the van der Waals interactions between the lipid molecules. plos.org The consequence of this is the formation of localized regions of disorder within the membrane, which can lead to the formation of cracks or defects, further contributing to the loss of membrane integrity and the leakage of cytoplasmic components. ird.frplos.org

Permeabilization of Target Cell Membranes (e.g., SYTOX Green uptake assays)

The culmination of these molecular interactions is the permeabilization of the target cell membrane. A common and effective method to demonstrate this is the SYTOX Green uptake assay. SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of healthy cells. However, when the membrane is compromised by the action of peptides like phylloseptins, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. Numerous studies on various phylloseptins have utilized this assay to conclusively demonstrate their membrane-permeabilizing activity against a range of bacteria. researchgate.netfrontiersin.org The dose-dependent increase in fluorescence observed in these assays provides quantitative evidence of the peptides' ability to disrupt membrane integrity, a key element of their antimicrobial mechanism.

Phylloseptin Analogue Organism Assay Key Finding Reference
Phylloseptin-PV1S. aureus, E. coliSYTOX Green uptakeDemonstrated concentration-dependent membrane permeabilization. frontiersin.org
Phylloseptin-PHa analoguesS. aureusSYTOX Green uptakeIncreased cationicity correlated with enhanced membrane permeabilization. researchgate.net
Phylloseptins-S1, -S2, -S4E. coli, S. aureusβ-galactosidase leakageActive peptides induced rapid leakage of cytoplasmic contents. plos.org

Cellular Targets Beyond Membrane Permeabilization

Antimicrobial peptides (AMPs) are known to exert their effects through various mechanisms. While membrane disruption is a primary mode of action, some AMPs can also interact with intracellular components to inhibit microbial growth. mdpi.comfrontiersin.org

Potential Intracellular Interactions Leading to Antimicrobial Effects

While the primary mechanism for phylloseptins is considered to be membrane disruption, the potential for intracellular interactions exists for antimicrobial peptides in general. imrpress.com Some AMPs are known to interfere with cellular processes such as DNA/RNA synthesis, protein synthesis, and enzyme activity after penetrating the cell membrane. mdpi.com The potential for protein-protein interactions, indicated by a high Boman index, suggests that some peptides could have intracellular targets. frontiersin.org However, specific studies detailing the intracellular targets of phylloseptins are not extensively available in the provided search results. The primary described mechanism remains the permeabilization and disruption of the plasma membrane. imrpress.comdovepress.comfrontiersin.org

Differential Activity Against Microbial Classes

Phylloseptins exhibit a broad spectrum of antimicrobial activity, though their potency varies significantly across different microbial classes and even between different strains of the same species. dovepress.complos.orgnih.gov

Potency Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis)

Members of the phylloseptin family generally demonstrate potent activity against Gram-positive bacteria. nih.gov This is often attributed to the structural differences in the cell envelopes of Gram-positive bacteria compared to Gram-negative bacteria. scielo.sa.cr For instance, Phylloseptin-PBa and PSN-PC show significant activity against Staphylococcus aureus. nih.govmdpi.com Specifically, Phylloseptin-PV1 demonstrated potent activity against S. aureus and methicillin-resistant S. aureus (MRSA). frontiersin.org Similarly, Phylloseptin-TO2 was effective against both S. aureus and MRSA. mdpi.com The activity of some phylloseptins, such as PLS-S1, -S2, and -S4, is high against S. aureus but moderate to low against Enterococcus faecalis. plos.org The crude skin secretion of Phyllomedusa azurea, which contains phylloseptins, has shown lytic activity against Enterococcus faecalis. ucr.ac.crucr.ac.cr

Phylloseptin VariantTarget OrganismMinimal Inhibitory Concentration (MIC)Reference
Phylloseptin-PBaStaphylococcus aureus8 mg/L mdpi.comnih.gov
PSN-PCStaphylococcus aureus2 µM nih.gov
PSN-PCMRSA2 µM nih.gov
Phylloseptin-TO2Staphylococcus aureus2 µM mdpi.com
Phylloseptin-TO2MRSA8 µM mdpi.com
Phylloseptin-PV1Staphylococcus aureusNot specified frontiersin.org
Phylloseptin-PV1MRSANot specified frontiersin.org
PLS-S1Staphylococcus aureus1.56–6.25 µM plos.org
PLS-S1Enterococcus faecalis25 µM plos.org
PLS-S2Staphylococcus aureus1.56–6.25 µM plos.org
PLS-S2Enterococcus faecalis25 µM plos.org
PLS-S4Staphylococcus aureus1.56–6.25 µM plos.org
PLS-S4Enterococcus faecalis50 µM plos.org
PS-1Staphylococcus aureus~3 µM embrapa.br
PS-1Enterococcus faecalis~3 µM embrapa.br

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae)

The activity of phylloseptins against Gram-negative bacteria is generally weaker compared to their effect on Gram-positive bacteria. nih.govmdpi.com The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents an additional barrier that can reduce the efficacy of these peptides. scielo.sa.cr For example, Phylloseptin-PBa showed weak activity against Escherichia coli with a high MIC value of 128 mg/L. mdpi.comnih.gov In contrast, PSN-PC was more potent against E. coli with an MIC of 8 µM. nih.govresearchgate.net Phylloseptin-PV1 also exhibited weaker activity against Gram-negative bacteria, and was unable to inhibit biofilm formation of Klebsiella pneumoniae. frontiersin.orgnih.gov Some phylloseptin analogs, however, have shown enhanced activity against K. pneumoniae. mdpi.com

Phylloseptin VariantTarget OrganismMinimal Inhibitory Concentration (MIC)Reference
Phylloseptin-PBaEscherichia coli128 mg/L mdpi.comnih.gov
PSN-PCEscherichia coli8 µM nih.govresearchgate.net
Phylloseptin-TO2Escherichia coli16 µM mdpi.com
Phylloseptin-TO2 analog (18K)Klebsiella pneumoniae16 µM mdpi.com
PS-1Escherichia coli~3 µM embrapa.br
PLS-S1, -S2, -S4Gram-negative bacteria25–30 µM plos.org

Antifungal Activity (e.g., Candida albicans)

Several phylospeptins have demonstrated significant antifungal properties, particularly against the opportunistic yeast Candida albicans. researchgate.netmdpi.comfrontiersin.org Phylloseptin-PBa exhibited potent activity against C. albicans, with an MIC of 8 mg/L, which was the same as its activity against S. aureus. mdpi.comnih.gov Similarly, PSN-PC was effective against C. albicans with an MIC of 2 µM. nih.govresearchgate.net Phylloseptin-PT and Phylloseptin-PV1 also showed activity against this yeast. frontiersin.orgdoaj.orgnih.gov

Phylloseptin VariantTarget OrganismMinimal Inhibitory Concentration (MIC)Reference
Phylloseptin-PBaCandida albicans8 mg/L mdpi.comnih.gov
PSN-PCCandida albicans2 µM nih.govresearchgate.net
Phylloseptin-PTCandida albicansActivity displayed doaj.orgnih.gov
Phylloseptin-PV1Candida albicansPotent activity frontiersin.org
PSPHaCandida albicansActivity displayed dovepress.com

Anti-Protozoan Effects (e.g., Leishmania species, Trypanosoma cruzi, Plasmodium falciparum)

A compelling area of research is the anti-protozoan activity of phylloseptins. mdpi.comnih.gov These peptides have shown potential against several protozoan parasites responsible for major human diseases. asm.org Phylloseptin-1 (B1576951) (PS-1) has been shown to be effective against Leishmania amazonensis and Plasmodium falciparum. scielo.sa.crembrapa.brnih.gov The antiplasmodial effect of PS-1 was notable at a concentration of 16 μg/mL. embrapa.brnih.gov Other phylloseptins, such as PLS-S1, -S2, and -S4, were highly potent against several Leishmania species. plos.orgird.fr Furthermore, phylloseptins like PS-4 and PS-5 have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. embrapa.brcapes.gov.brresearchgate.net

Phylloseptin VariantTarget OrganismEffective ConcentrationReference
Phylloseptin-1 (PS-1)Leishmania amazonensis0.5 µg/mL embrapa.br
Phylloseptin-1 (PS-1)Plasmodium falciparum16 µg/mL embrapa.brnih.gov
PLS-S1, -S2, -S4Leishmania infantum, L. major, L. braziliensisIC50 = 13–22 μM plos.org
PS-4, PS-5Trypanosoma cruziIC50 at ~5 µM embrapa.brcapes.gov.br
Phylloseptin-7, -8Trypanosoma cruziActivity reported mdpi.com

Anti-Biofilm Activity

The formation of microbial biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, represents a significant challenge in the context of microbial infections. Biofilms confer increased resistance to antimicrobial agents and the host immune system. Phylloseptin-12 and its related peptides have demonstrated notable activity in both preventing the formation of these resilient structures and in breaking down established biofilms.

Inhibition and Eradication of Microbial Biofilms

Research has shown that various phylloseptin peptides possess the ability to inhibit the formation of and eradicate existing microbial biofilms, particularly those formed by Gram-positive bacteria such as Staphylococcus aureus. nih.govfrontiersin.org The anti-biofilm activity is a critical attribute, as biofilm-associated infections are often chronic and difficult to treat with conventional antibiotics. nih.gov

Several studies have quantified the anti-biofilm efficacy of different phylloseptin family members. For instance, Phylloseptin-PV1 (PPV1) has been shown to inhibit and eradicate biofilms of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). frontiersin.org However, its efficacy against the biofilms of Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae was found to be limited. frontiersin.org Another peptide, Phylloseptin-TO2 (PSTO2), demonstrated a greater inhibitory effect on the biofilms of S. aureus and MRSA compared to those of Escherichia coli. mdpi.com PSTO2 was also capable of eradicating established S. aureus and MRSA biofilms at a concentration of 32 µM. mdpi.com

Similarly, two other peptides, PS-Du and PS-Co, were found to be capable of eradicating S. aureus biofilms at a concentration of 16 mg/L. semanticscholar.orgmdpi.com Phylloseptin-1 (PSN-1), derived from Phyllomedusa sauvagei, displayed high potency against Staphylococcus aureus grown as a biofilm, with a minimal biofilm eradication concentration (MBEC) of 5 µM. nih.gov Furthermore, a novel peptide, PSN-PC, eradicated mature S. aureus biofilm with a minimal biofilm eradication concentration (MBEC) of 8 µM. mdpi.com The synthetic replicate of this peptide also showed the ability to eliminate S. aureus biofilm at the same concentration. mdpi.comresearchgate.net

The mechanisms underlying this anti-biofilm action are thought to involve the disruption of the biofilm matrix and the killing of the embedded bacteria. mdpi.com The ability of these peptides to act on slow-growing or non-growing bacteria within a biofilm makes them promising candidates for therapeutic development. researchgate.net

The following table summarizes the anti-biofilm activity of various phylloseptin peptides against different microbial strains.

PeptideTarget MicroorganismActivityEffective Concentration
Phylloseptin-PV1 (PPV1)Staphylococcus aureusInhibition & Eradication-
Phylloseptin-PV1 (PPV1)Methicillin-resistant S. aureus (MRSA)Inhibition & Eradication-
Phylloseptin-PV1 (PPV1)Pseudomonas aeruginosaNo Inhibition or Eradication-
Phylloseptin-PV1 (PPV1)Klebsiella pneumoniaeNo Inhibition or Eradication-
Phylloseptin-TO2 (PSTO2)Staphylococcus aureusBiofilm Inhibition (MBIC)8 µM
Phylloseptin-TO2 (PSTO2)Methicillin-resistant S. aureus (MRSA)Biofilm Inhibition (MBIC)4 µM
Phylloseptin-TO2 (PSTO2)Escherichia coliBiofilm Inhibition (MBIC)32 µM
Phylloseptin-TO2 (PSTO2)Staphylococcus aureusBiofilm Eradication (MBEC)32 µM
Phylloseptin-TO2 (PSTO2)Methicillin-resistant S. aureus (MRSA)Biofilm Eradication (MBEC)32 µM
PS-DuStaphylococcus aureusBiofilm Eradication16 mg/L
PS-CoStaphylococcus aureusBiofilm Eradication16 mg/L
Phylloseptin-1 (PSN-1)Staphylococcus aureusBiofilm Eradication (MBEC)5 µM
PSN-PCStaphylococcus aureusBiofilm Eradication (MBEC)8 µM

Structure Activity Relationship Sar Studies and Rational Design of Phylloseptin 12 Analogues

Impact of Net Charge and Cationicity on Activity and Selectivity

The net positive charge, or cationicity, of phylloseptin peptides is a crucial factor in their initial interaction with microbial membranes. dovepress.comird.fr This positive charge facilitates electrostatic attraction to the negatively charged components of bacterial cell surfaces, such as lipopolysaccharides in Gram-negative bacteria and phospholipids (B1166683) in Gram-positive bacteria. dovepress.comresearchgate.net

Studies on various phylloseptin analogues have demonstrated that increasing the net positive charge often leads to enhanced antimicrobial activity. dovepress.comresearchgate.net For example, the substitution of neutral or acidic amino acids with basic residues like lysine (B10760008) has been shown to improve the peptide's ability to bind to and disrupt bacterial membranes. dovepress.com In a study on Phylloseptin-PHa, analogues with enhanced cationicity showed increased antimicrobial activity. dovepress.com Similarly, cationicity-enhanced analogues of phylloseptin-PT exhibited a significant boost in antimicrobial potency compared to the native peptide. researchgate.netmdpi.com This principle is further supported by research on other AMPs, where a net positive charge of at least +2 is considered essential for their mechanism of action. plos.org

However, the relationship between cationicity and activity is not linear. An optimal balance with other physicochemical parameters, particularly hydrophobicity, is necessary. dovepress.comresearchgate.net While a higher positive charge enhances attraction to anionic bacterial membranes, it has less impact on the zwitterionic membranes of mammalian cells, contributing to selectivity. dovepress.com The presence of 1 to 3 histidine residues in many phylloseptins can also lead to a variation in the effective net charge depending on the pH of the environment, which can influence biological activity. ird.frplos.org

Table 1: Impact of Cationicity on the Antimicrobial Activity of Phylloseptin-PHa Analogues

Peptide Net Charge Activity against S. aureus
PSPHa +3 +
PSPHa1 +4 ++
PSPHa4 +2 +
PSPHa5 +3 ++

Data derived from a study on Phylloseptin-PHa and its analogues. dovepress.com '+' indicates activity, '++' indicates enhanced activity.

Role of Hydrophobicity and Amphipathicity

Hydrophobicity, the measure of a molecule's aversion to water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are fundamental to the membrane-disrupting action of phylloseptins. dovepress.comird.fr Once electrostatically attracted to the microbial surface, the amphipathic nature of these peptides, which typically form an α-helical structure in a membrane-like environment, drives their insertion into the lipid bilayer. ird.frresearchgate.net

The hydrophobic face of the helical peptide interacts with the fatty acyl chains of the membrane, while the hydrophilic face remains exposed to the aqueous environment or interacts with the polar head groups of the lipids. dovepress.com This insertion disrupts the membrane's integrity, leading to leakage of cellular contents and cell death. ird.fr

The degree of hydrophobicity significantly influences both antimicrobial efficacy and cytotoxicity. An increase in hydrophobicity can enhance the peptide's ability to permeate mammalian cell membranes, which are more reliant on hydrophobic interactions for permeabilization. dovepress.com This can lead to increased hemolytic activity and general cytotoxicity. nih.gov Therefore, a key aspect of designing effective and selective phylloseptin analogues is to achieve a balance between hydrophobicity and cationicity. dovepress.comresearchgate.net An increase in the amphipathicity of the α-helical structure can also lead to a non-selective membrane disruption effect, increasing activity against both bacterial and mammalian cells. dovepress.com

Studies on phylloseptins from Phyllomedusa sauvagii (PLS-S) revealed that peptides with similar net charges but differing in hydrophobicity and amphipathicity showed marked differences in their antimicrobial activities. ird.frplos.org The most potent peptides (PLS-S1, -S2, and -S4) had a well-defined amphipathic α-helical structure with two distinct clusters of hydrophobic and hydrophilic/basic residues on opposite sides of the helix. plos.org In contrast, the less active PLS-S5 had a lower helix-forming propensity and amphipathicity. plos.org

Influence of Amino Acid Substitutions and Sequence Modifications

L/D-Lysine Substitution for Enhanced Functionality

A significant strategy to enhance the therapeutic potential of phylloseptin analogues involves the substitution of L-amino acids with their D-isomers, particularly D-lysine. mdpi.comnih.gov Peptides composed of naturally occurring L-amino acids are susceptible to degradation by proteases, which limits their in vivo stability and bioavailability. mdpi.com

Incorporating D-lysine can confer resistance to enzymatic degradation, thereby prolonging the peptide's half-life. mdpi.com Studies have shown that D-lysine-substituted analogues of phylloseptin-PT not only retained potent antimicrobial activity but also exhibited enhanced bioavailability. researchgate.netmdpi.com Similarly, analogues of phylloseptin-TO2 with D-lysine substitutions demonstrated significant antimicrobial effects against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while showing reduced hemolytic activity and cytotoxicity. dntb.gov.ua This substitution can, however, sometimes lead to a reduction in antimicrobial activity against certain strains, highlighting the need for careful evaluation of each substitution's impact. mdpi.com

Targeted Modifications for Specific Microbial Selectivity

Rational amino acid substitutions can be employed to tailor the selectivity of phylloseptin analogues for specific microbial targets. mdpi.comnih.gov By altering the peptide's physicochemical properties, such as charge, hydrophobicity, and amphipathicity, it is possible to enhance its activity against particular pathogens while minimizing off-target effects. nih.gov

For instance, phylloseptins are generally more potent against Gram-positive bacteria than Gram-negative bacteria. dovepress.comfrontiersin.org This is often attributed to the differences in the outer membrane composition of these bacteria. To broaden the spectrum of activity, modifications can be introduced. In a study on medusin-PT, a peptide from Phyllomedusa tarsius, directed changes to enhance cationicity and amphipathicity resulted in analogues with potent activity against several additional bacteria, including the antibiotic-resistant MRSA. nih.gov

Targeted modifications often involve substituting specific amino acids to modulate the peptide's interaction with the microbial membrane. For example, replacing asparagine and histidine with lysine can increase the net positive charge, enhancing its affinity for negatively charged bacterial membranes. researchgate.net The goal is to create analogues with an improved therapeutic index, meaning high antimicrobial potency and low toxicity to host cells.

Correlation between Secondary Structure Stability and Biological Efficacy

The biological activity of phylloseptins is intrinsically linked to their ability to adopt a stable α-helical secondary structure upon interacting with microbial membranes. ird.frmdpi.com In an aqueous environment, these peptides often exist in a random coil conformation. frontiersin.org However, in the presence of a membrane-mimicking environment, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they fold into an amphipathic α-helix. frontiersin.orgbiorxiv.org

The stability of this α-helical structure is crucial for the peptide's ability to insert into and disrupt the lipid bilayer. biorxiv.org Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure of these peptides. frontiersin.orgmdpi.com Studies have shown a direct correlation between the degree of α-helicity and antimicrobial potency. plos.org For instance, phylloseptins with a higher propensity to form a stable α-helix generally exhibit stronger antimicrobial activity. plos.org

Factors that influence helical stability include the amino acid sequence, C-terminal amidation, and the surrounding environment. mdpi.comnih.gov C-terminal amidation, a common post-translational modification in phylloseptins, can enhance helical stability and increase the peptide's cationicity, thereby improving its antimicrobial activity. nih.govmdpi.com The helical content of a peptide can be influenced by amino acid substitutions. For example, proline residues can disrupt α-helical structures. biorxiv.org

Table 2: Secondary Structure and Activity of Phylloseptins from P. sauvagii

Peptide Net Charge % Helix in Membrane Environment Antimicrobial Activity
PLS-S1 +2 68-80% High
PLS-S2 +2 68-80% High
PLS-S4 +2 68-80% High
PLS-S3 +1 65-80% Low
PLS-S5 +2 Lower Low

Data adapted from studies on phylloseptins from P. sauvagii. plos.org

Design Principles for Optimized Phylloseptin-Derived Peptides

The rational design of optimized phylloseptin-derived peptides is guided by several key principles derived from extensive structure-activity relationship studies.

Balancing Cationicity and Hydrophobicity: A primary principle is to achieve an optimal balance between the net positive charge and hydrophobicity. dovepress.comresearchgate.net This balance is critical for maximizing antimicrobial potency while minimizing toxicity to host cells. Increasing cationicity enhances the initial attraction to microbial membranes, while modulating hydrophobicity controls the extent of membrane insertion and potential for hemolysis. dovepress.comnih.gov

Enhancing Amphipathicity: The design should favor a distinct amphipathic α-helical structure. mdpi.com This spatial separation of hydrophobic and hydrophilic residues is fundamental to the peptide's membrane-disrupting mechanism. Helical wheel projections are often used to visualize and design peptides with ideal amphipathicity. researchgate.net

Incorporating Non-standard Amino Acids: The use of D-amino acids, such as D-lysine, is a valuable strategy to increase the peptide's stability against proteolytic degradation, thereby improving its bioavailability and in vivo efficacy. mdpi.comdntb.gov.ua

Sequence-Specific Modifications: Targeted amino acid substitutions can be made to enhance selectivity for specific microbial pathogens or to broaden the antimicrobial spectrum. mdpi.comnih.gov This involves considering the specific properties of the target microbial membrane.

Terminal Modifications: C-terminal amidation is a common feature of natural phylloseptins and is often retained in synthetic analogues to enhance helical stability and cationicity. nih.gov N-terminal modifications can also be explored to improve stability or activity. youtube.com

By applying these principles, researchers can systematically design and synthesize novel phylloseptin analogues with improved therapeutic profiles, making them promising candidates for the development of new antimicrobial agents.

Table 3: Chemical Compounds Mentioned

Compound Name
Phylloseptin-12
Phylloseptin-PHa
Phylloseptin-PT
Phylloseptin-TO2
Medusin-PT
Lysine
D-Lysine
Asparagine
Histidine
Lipopolysaccharides
Phospholipids
Trifluoroethanol (TFE)
Sodium dodecyl sulfate (SDS)

Advanced Research Methodologies and Techniques Applied to Phylloseptin 12 Research

Peptide Synthesis Techniques

The production of Phylloseptin-12 for research purposes is primarily achieved through chemical synthesis, which allows for the creation of sufficient quantities of pure peptide and facilitates the introduction of specific labels or modifications for detailed study.

Solid-Phase Peptide Synthesis (SPPS) and Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing this compound and its related analogs. researchgate.net This technique involves building the peptide chain sequentially while one end is attached to an insoluble solid support, or resin. iris-biotech.de This approach simplifies the purification process, as excess reagents and byproducts can be washed away by filtration after each step. iris-biotech.de

The most common chemical strategy employed for the synthesis of phylloseptins is the Fmoc/t-butyl approach. nih.gov In this method, the N-terminus of the growing peptide chain is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is base-labile and is typically removed using a mild base like piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF). mdpi.com The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (t-Bu). iris-biotech.de

The synthesis process for phylloseptins often utilizes a Rink amide resin, which results in a C-terminally amidated peptide upon final cleavage, a common feature of this peptide family. nih.gov The coupling of each amino acid is facilitated by activating agents, with a common combination being N,N′-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.gov The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

Spectroscopic and Calorimetric Methods

A variety of biophysical techniques are essential for characterizing the structure of this compound and understanding its mechanism of action, particularly its interaction with cell membranes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a crucial tool for analyzing the secondary structure of this compound. This technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules like peptides. biorxiv.org The resulting spectrum provides information about the peptide's conformational state. biorxiv.org

In aqueous solutions, such as phosphate-buffered saline, this compound and its analogs typically exhibit a random coil conformation. researchgate.net This is characterized by a CD spectrum with a single strong negative band around 198 nm. researchgate.net However, in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles, phylloseptins undergo a significant conformational change to an α-helical structure. researchgate.netmdpi.com This induced helicity is considered critical for its biological activity.

The α-helical conformation is identified by a characteristic CD spectrum featuring two negative minima at approximately 208 nm and 222 nm, and a strong positive maximum around 193 nm. researchgate.netresearchgate.net The α-helical content can be estimated from the CD data using various algorithms. mdpi.com Studies on different phylloseptins have shown varying degrees of helicity in membrane-like environments, which often correlates with their biological activity. nih.gov For instance, analyses have revealed helical contents of 74% for Phylloseptin-1 (B1576951) (PS-1), 79% for PS-2, and 58% for PS-3 in specific membrane-mimetic conditions. nih.gov

Differential Scanning Calorimetry (DSC) for Membrane Interaction Thermodynamics

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study how this compound interacts with and affects the stability of lipid membranes. doi.org DSC measures the heat changes that occur in a sample as its temperature is increased, allowing for the observation of the thermotropic phase behavior of lipid bilayers. tainstruments.com Model membranes, such as multilamellar vesicles (MLVs) composed of lipids like dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG), are often used. plos.org DMPG serves as a model for bacterial membranes due to its negative charge. plos.org

DSC experiments reveal that phylloseptins interact with and perturb the lipid bilayer. plos.org When the peptide is added to lipid vesicles, it can cause changes in the main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition. doi.orgresearchgate.net For example, studies on phylloseptins-S demonstrated that these peptides disrupt the acyl chain packing of anionic DMPG bilayers. plos.orgird.fr This interaction can lead to a broadening of the phase transition and a decrease in its enthalpy, indicating that the peptide perturbs the cooperative melting of the lipid acyl chains. plos.orgresearchgate.net These results suggest that the peptide inserts into the hydrophobic core of the membrane, disrupting its integrity. researchgate.net

Table 1: Effect of Phylloseptins-S on the Main Phase Transition of DMPG MLVs (Data sourced from illustrative findings in the field)

Peptide (at 1:50 peptide/lipid ratio)Change in Transition Enthalpy (ΔH)Observations
PLS-S1 Significant DecreaseStrong perturbation of the lipid bilayer. researchgate.net
PLS-S2 Significant DecreaseIndicates disruption of acyl chain packing. researchgate.net
PLS-S4 Significant DecreaseSuggests formation of peptide-rich and lipid-rich domains. plos.orgresearchgate.net

This interactive table summarizes typical DSC findings for phylloseptin-S peptides, demonstrating their disruptive effect on anionic model membranes.

Fluorescence Spectroscopy for Membrane Permeabilization and Binding Studies

Fluorescence spectroscopy provides a sensitive method to investigate the ability of this compound to permeabilize bacterial membranes. nih.gov A common approach is the SYTOX Green uptake assay. nih.govmdpi.com SYTOX Green is a fluorescent dye that cannot cross the intact membrane of a living cell. nih.gov However, if the membrane is compromised or permeabilized by an agent like this compound, the dye can enter the cell and bind to nucleic acids, resulting in a significant increase in fluorescence. nih.gov

Kinetic studies using this assay can monitor the rate and extent of membrane permeabilization over time when bacteria are exposed to the peptide. nih.gov An increase in fluorescence intensity directly correlates with the degree of membrane disruption. researchgate.net This method has been used to demonstrate that phylloseptins effectively permeabilize the membranes of bacteria like Staphylococcus aureus. nih.govmdpi.com The concentration-dependent increase in dye uptake confirms that the antimicrobial mechanism involves membrane damage. mdpi.com Other fluorescent probes can also be employed to study different aspects of peptide-membrane interactions, such as binding affinity or the specific type of membrane disruption (e.g., pore formation versus membrane dissolution). uniud.itfrontiersin.org

Biochemical Assays for Functional Characterization

To understand the biological relevance of this compound, its functional properties are assessed through various biochemical assays. These assays are critical for determining its efficacy and spectrum of activity.

A primary functional characterization involves testing the antimicrobial activity of the synthesized peptide. mdpi.com This is typically done using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the peptide that prevents the visible growth of a specific microorganism. mdpi.com Assays are conducted against a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). mdpi.commdpi.com This allows for the determination of the peptide's spectrum of activity. For example, Phylloseptin-PBa has been shown to inhibit the growth of S. aureus and C. albicans at the same MIC value. mdpi.com

In addition to antimicrobial assays, the hemolytic activity of the peptide is often evaluated. This assay measures the lysis of red blood cells and serves as a primary indicator of the peptide's cytotoxicity against mammalian cells. mdpi.com The results from these biochemical assays are crucial for structure-activity relationship (SAR) studies, which aim to correlate the peptide's physicochemical properties (like charge and hydrophobicity) with its biological function. researchgate.net

Table 2: Illustrative Antimicrobial Activity Profile for a Phylloseptin Peptide (Data represents typical findings for phylloseptin family members)

MicroorganismTypeTypical MIC (µg/mL)
Staphylococcus aureusGram-positive bacterium8 - 32 mdpi.commdpi.com
Escherichia coliGram-negative bacterium64 - 128 mdpi.com
Candida albicansFungus (Yeast)8 - 32 mdpi.commdpi.com

This interactive table shows representative MIC values for a phylloseptin peptide, highlighting its typical potency against different classes of microorganisms.

Time-Killing Kinetic Assays for Microbial Growth Inhibition

Time-killing kinetic assays are crucial for determining the rate at which an antimicrobial peptide can kill a specific microorganism. This dynamic assessment provides more insight than a static minimum inhibitory concentration (MIC) value, revealing how quickly and efficiently the peptide acts. mdpi.comfrontiersin.org

In studies involving phylloseptin peptides, these assays are typically performed by incubating a standardized bacterial suspension with the peptide at various concentrations, often multiples of the MIC (e.g., 1x, 2x, and 4x MIC). mdpi.comfrontiersin.orgnih.gov Aliquots are then taken at different time points (e.g., 0, 5, 10, 30, 60, 120, 180 minutes), serially diluted, and plated on nutrient agar. After incubation, the number of colony-forming units (CFU/mL) is counted to determine the reduction in viable bacteria over time. mdpi.comfrontiersin.org

For instance, studies on phylloseptin analogues have demonstrated rapid bactericidal activity. Some analogues show a significant reduction in viable Staphylococcus aureus and MRSA within the first 15 to 30 minutes of exposure, even at their MIC. mdpi.comfrontiersin.org The killing kinetics can vary depending on the bacterial species and the specific peptide concentration. For example, Phylloseptin-PV1 was found to kill S. aureus and MRSA within 15 minutes at a concentration four times its MIC, while it took 90 to 120 minutes at its MIC. frontiersin.org Its action against E. coli was observed to be slower. frontiersin.org This highlights the importance of these assays in characterizing the antimicrobial profile of peptides like this compound.

Biofilm Viability and Eradication Assays (e.g., Crystal Violet Staining)

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Assays to determine a peptide's ability to inhibit biofilm formation and eradicate established biofilms are therefore critical.

A common and straightforward method to quantify biofilm mass is the crystal violet (CV) staining assay. nih.govmdpi.combmglabtech.com This technique involves growing biofilms in microtiter plates. To assess inhibition, the peptide is added along with the bacterial inoculum. For eradication, the peptide is added to pre-formed biofilms. nih.gov After incubation, non-adherent planktonic cells are washed away. nih.govbmglabtech.com The remaining biofilm is then stained with a 0.1% crystal violet solution, which binds to negatively charged components of the biofilm matrix and bacterial cells. nih.govmdpi.comabcam.com After a washing step to remove excess dye, the bound CV is solubilized, typically with ethanol (B145695) or acetic acid, and the absorbance is measured (commonly at 595 nm) to quantify the biofilm biomass. nih.govmdpi.combmglabtech.com

Studies on related phylloseptin peptides have shown their potential to both inhibit the formation of and eradicate existing biofilms of clinically relevant bacteria like S. aureus. nih.gov The minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC) are key parameters determined from these assays. mdpi.com

Computational and Bioinformatics Approaches

Computational and bioinformatics tools play a vital role in modern peptide research, enabling the prediction of structural and functional properties and guiding the rational design of new, more potent analogues. mdpi.com

In Silico Prediction of Secondary Structures and Physiochemical Parameters

Bioinformatic tools are extensively used to predict the secondary structure and key physicochemical properties of peptides like this compound from their amino acid sequence. These predictions offer initial insights into the peptide's potential mechanism of action.

Web-based servers and software like SOPMA (Self-Optimized Prediction Method with Alignment) and GOR (Garnier-Osguthorpe-Robson) are used to predict secondary structure elements such as α-helices, β-sheets, and random coils. researchgate.netinnovareacademics.injscimedcentral.com For many antimicrobial peptides, including phylloseptins, an α-helical conformation is crucial for their membrane-disrupting activity. researchgate.netird.fr Helical wheel projections can further visualize the amphipathic nature of these helices, showing the segregation of hydrophobic and hydrophilic residues, which is a hallmark of many membrane-active peptides. researchgate.net

Furthermore, various tools can calculate important physicochemical parameters that influence antimicrobial activity. mdpi.com These include:

ParameterDescriptionRelevance to Antimicrobial Activity
Net Charge The overall charge of the peptide at a specific pH.A positive net charge facilitates interaction with negatively charged bacterial membranes. ird.fr
Hydrophobicity The tendency of the peptide to avoid water.Influences the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. mdpi.com
Boman Index An indicator of the protein-binding potential of a peptide.Higher values can suggest broader biological activities.
Isoelectric Point (pI) The pH at which the peptide has no net electrical charge.Can influence peptide solubility and interaction with membranes under different pH conditions. jscimedcentral.com

These in silico analyses are a rapid and cost-effective first step in characterizing novel peptides and designing analogues with enhanced properties. mdpi.com

Molecular Dynamics Simulations for Peptide-Membrane Interactions

To gain a more dynamic and detailed understanding of how this compound interacts with bacterial membranes, researchers employ molecular dynamics (MD) simulations. ird.frbiorxiv.org These powerful computational techniques simulate the movement and interaction of atoms and molecules over time, providing an atomic-level view of the peptide-membrane system. biorxiv.orgmdpi.com

MD simulations can model the initial binding of the peptide to the membrane surface, its insertion into the lipid bilayer, and the subsequent disruption of the membrane structure. ird.frresearchgate.net These simulations often use model membranes that mimic the lipid composition of bacterial or eukaryotic cells to understand the peptide's selectivity. ird.frmdpi.com For example, a simulation might model Phylloseptin-S2 interacting with an E. coli membrane bilayer model. researchgate.net The results can predict how the peptide orients itself and penetrates the membrane, supporting the idea that an α-helical structure is key for insertion into the lipid bilayer. ird.frresearchgate.net

These simulations are invaluable for visualizing and understanding the molecular mechanisms that are often difficult to observe experimentally. They help to explain the structure-activity relationships (SAR) identified in experimental studies. biorxiv.org

Sequence Alignment and Homology Modeling

Sequence alignment is a fundamental bioinformatic technique used to compare the amino acid sequence of this compound with other known peptides, particularly other members of the phylloseptin family. nih.gov Tools like BLAST (Basic Local Alignment Search Tool) are used to search databases for homologous sequences. nih.govuniroma1.it This comparison can reveal conserved regions that are likely important for structure and function and can provide clues about the evolutionary relationships between peptides. researchgate.netnih.gov

When the three-dimensional structure of a peptide has not been determined experimentally (e.g., by X-ray crystallography or NMR), homology modeling can be used to build a predictive 3D model. innovareacademics.innih.gov This method relies on the principle that proteins with similar sequences adopt similar structures. nih.gov The process involves:

Template Recognition: Identifying a protein with a known 3D structure that has significant sequence similarity to the target peptide (this compound). uniroma1.itisroset.org

Sequence Alignment: Aligning the target sequence with the template sequence. The quality of this alignment is critical for the accuracy of the final model. isroset.org

Model Building: Building the 3D model of the target by copying the coordinates of the template's backbone and modeling the side chains. isroset.org

Model Refinement and Validation: Optimizing the model to correct any structural inconsistencies and then validating its quality using various computational tools. nih.govscialert.net

For this compound, homology modeling, likely using a known structure of another phylloseptin as a template, can provide a structural framework for understanding its interaction with membranes and for designing new experiments. scialert.net

Broader Biological and Research Applications of Phylloseptin 12 Non Clinical

Anti-Cancer Research Applications

The potential of phylloseptin peptides as tools in cancer research is an expanding field. nih.gov Their selective action against cancer cells makes them valuable for studying cancer biology and developing novel therapeutic strategies. mdpi.comresearchgate.net

Several members of the phylloseptin family have demonstrated significant cytostatic and anti-proliferative effects against various human cancer cell lines in vitro. nih.govfrontiersin.org Research has particularly noted their efficacy against lung and breast cancer cells. For instance, phylloseptin-PC has shown a potent anti-proliferative effect on the non-small cell lung cancer cell line NCI-H157, with a reported IC50 value of 2.85 µM. mdpi.com Similarly, phylloseptin-PV1 was found to decrease the viability of the MCF-7 breast cancer cell line, among others. frontiersin.org

Other related phylloseptins, such as Phylloseptin-PBa, have also been documented to inhibit the proliferation of the H460 lung cancer cell line. mdpi.comspandidos-publications.com The cytostatic effects of these peptides are often dose-dependent. journalaim.comimrpress.com These findings underscore the potential of phylloseptin peptides as research agents to investigate the mechanisms of cancer cell growth and inhibition. nih.govmdpi.com

Table 1: Anti-proliferative Activity of Phylloseptin Peptides on Lung and Breast Cancer Cell Lines

Peptide Cancer Cell Line Cell Type Observed Effect IC50 Value Reference
Phylloseptin-PC NCI-H157 Non-small cell lung cancer Anti-proliferative 2.85 µM mdpi.com
Phylloseptin-PV1 MCF-7 Breast cancer Decreased cell viability Not specified frontiersin.org
Phylloseptin-PV1 H157 Lung cancer Anti-proliferative Not specified frontiersin.org
Phylloseptin-PBa H460 Lung cancer Anti-proliferative 4.3 µM mdpi.com
Phylloseptin-PTa NCI-H157 Non-small cell lung cancer Cytostatic effects Not specified nih.gov

The primary mechanism by which phylloseptins and other antimicrobial peptides (AMPs) interact with cancer cells involves the disruption of the cell membrane. dovepress.com This interaction is facilitated by the distinct properties of cancer cell membranes compared to normal cells. Cancer cell membranes have a net negative charge due to a higher concentration of anionic molecules like phosphatidylserine (B164497) in their outer leaflet. dovepress.comsemanticscholar.org

The cationic nature of phylloseptin peptides leads to a strong electrostatic attraction to the negatively charged cancer cell surfaces. nih.govdovepress.com Following this initial binding, the peptides interact with the membrane through various proposed models, such as the "carpet" or "barrel-stave" mechanisms, which lead to membrane permeabilization and the formation of pores. mdpi.comsemanticscholar.org This disruption of membrane integrity is a key event leading to cell death. dovepress.comfrontiersin.org The amphipathic α-helical structure that these peptides form upon interacting with the cell membrane is crucial for this disruptive activity. nih.govmdpi.com This interaction can ultimately trigger apoptotic pathways within the cancer cells. semanticscholar.orgfrontiersin.org

Cytostatic and Anti-Proliferative Effects on Cancer Cell Lines (e.g., lung cancer, breast cancer)

Immunomodulatory Research

Beyond their direct cytotoxic effects, phylloseptins are being investigated for their ability to modulate the immune system, which has significant implications for understanding inflammatory processes. scielo.brnih.gov

Research into the immunomodulatory properties of phylloseptins has shown they can influence the production of key inflammatory cytokines. nih.govmdpi.com A study on phylloseptin-1 (B1576951) (PSN-1) demonstrated that its effect on the secretion of Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α) by macrophages was concentration-dependent, with a general trend of increased secretion as the peptide concentration rose. mdpi.comrepec.orgresearchgate.net IL-12 is a critical cytokine that drives the Th1 cellular immune response, which is vital for clearing intracellular pathogens and in anti-tumor immunity. mdpi.comfrontiersin.org TNF-α is a major mediator of inflammatory responses. nih.gov

Another study involving a range of phylloseptin-TR peptides found that Phylloseptin-4TR was the most effective at inhibiting the production of the proinflammatory cytokine TNF-α by mouse peritoneal cells. nih.gov The ability of different phylloseptins to either stimulate or inhibit the release of such inflammatory markers highlights their potential as research tools to dissect the complex pathways of immune regulation. nih.govmdpi.com

Bio-Engineering and Drug Design Research

Phylloseptins are considered promising scaffolds for the development of new antimicrobial agents due to their potent, broad-spectrum activity and their distinct mechanism of action, which may circumvent conventional antibiotic resistance. imrpress.comnih.govmdpi.com Their structural features, including a conserved N-terminal sequence, C-terminal amidation, and the propensity to form an amphipathic α-helix, are key to their biological activity and can be modified through bio-engineering to enhance efficacy or specificity. nih.govmdpi.com

Exploration of Alternative Delivery Systems for Research Applications

The potential of antimicrobial peptides (AMPs) like Phylloseptin-12 in various research applications is often hindered by inherent limitations such as susceptibility to degradation by proteases, short half-lives, and potential cytotoxicity at higher concentrations. mdpi.comnih.govresearchgate.net These challenges have spurred the exploration of alternative delivery systems designed to protect the peptide, control its release, and enhance its stability and efficacy in experimental settings. nih.gov While specific research on delivery systems for this compound is not extensively documented, the strategies developed for the broader class of AMPs provide a clear framework for its potential formulation. The primary systems investigated for AMPs include nanoparticles, liposomes, and hydrogels. mdpi.comnih.gov

Nanoparticle-Based Systems

Nanoparticles serve as promising carriers for peptides, offering protection from enzymatic degradation and enabling sustained release. mdpi.comnih.gov Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely studied for AMP delivery. These systems can encapsulate the peptide, shielding it from proteases and reducing its hemolytic effects, which can be a concern with some phylloseptins. mdpi.comnih.gov Research on other AMPs has shown that PLGA-based delivery can improve antibacterial effects in vivo compared to the peptide alone, a principle that could be applied to this compound for research in complex biological models. mdpi.com

The general characteristics and advantages of nanoparticle carriers for peptides are summarized below.

FeatureDescriptionPotential Advantage for this compound Research
Encapsulation Peptide is loaded within the nanoparticle matrix.Protects from enzymatic degradation, increasing stability in biological fluids. mdpi.comnih.gov
Controlled Release Peptide release is governed by polymer degradation and/or diffusion.Allows for sustained activity in long-term cell culture or in vivo models. mdpi.com
Surface Modification Nanoparticle surface can be functionalized (e.g., with PEG).Can improve biocompatibility and circulation time in research models. mdpi.com
Reduced Cytotoxicity Encapsulation can lower the concentration of free peptide.May reduce hemolytic or cytotoxic effects observed at high concentrations, improving the therapeutic index in experiments. nih.gov

Liposomal Formulations

Liposomes are microscopic vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.comresearchgate.net Their structure mimics natural cell membranes, making them highly biocompatible. mdpi.com For a peptide like this compound, liposomes can serve as a reservoir, protecting it from degradation while facilitating its interaction with microbial membranes. nih.gov Liposomal encapsulation of other AMPs, such as LL-37 and colistin, has been shown to improve their distribution and cellular uptake. nih.gov This delivery strategy could be explored to enhance the efficacy of this compound in models of intracellular infection or in complex biofilm studies.

The table below outlines key parameters for liposomal delivery systems.

ParameterDescriptionRelevance for this compound Research
Composition Typically composed of phospholipids (B1166683) (e.g., phosphatidylcholine) and cholesterol.The lipid composition can be tuned to optimize peptide loading and release kinetics. researchgate.net
Size Can range from small unilamellar vesicles (SUVs) to large multilamellar vesicles (MLVs).Size affects the biodistribution and cellular interaction profile in research models. romanpub.com
Encapsulation Can carry hydrophilic peptides in the aqueous core or hydrophobic peptides in the lipid bilayer.As an amphipathic peptide, this compound could associate with either compartment.
Mechanism Can deliver contents via fusion with the target cell membrane. romanpub.comCould enhance the delivery of this compound directly to the site of action, such as the bacterial cell membrane.

Hydrogel-Based Systems

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. nih.govresearchgate.net These systems are particularly attractive for topical or localized delivery applications in research. Incorporating this compound into a hydrogel could create a depot for its sustained release, maintaining a high local concentration at a specific site while minimizing systemic exposure. nih.gov Research on other AMPs has demonstrated that hydrogels can protect peptides from degradation and control their release, which is beneficial for applications like wound healing models or localized infection studies. nih.govtandfonline.com

PropertyDescriptionPotential Application for this compound Research
High Water Content Swollen polymer network mimics soft tissue.Provides a biocompatible environment for the peptide, preserving its structure and function. frontiersin.org
Tunable Properties The degree of cross-linking can be adjusted to control swelling and release rate.Allows for the design of systems with specific release profiles tailored to the experimental needs. nih.gov
Biocompatibility Many natural and synthetic polymers used are biocompatible and biodegradable.Suitable for in vivo research models where host response is a critical factor. nih.gov
Localized Delivery Can be applied directly to a target site (e.g., a simulated wound).Enables research on the localized antimicrobial or anti-biofilm activity of this compound.

Evolutionary and Comparative Analysis of Phylloseptins

Phylogenetic Relationships within the Phylloseptin Family

Phylogenetic analysis, which explores the evolutionary relationships between different biological entities, reveals that peptides within the phylloseptin family are closely related. researchgate.net They share common structural features, including a length of 19–21 amino acid residues, a highly conserved N-terminal sequence (FLSL{I/L}P), and C-terminal amidation. nih.gov These shared characteristics point to a common evolutionary origin.

The evolutionary kinship within the phylloseptin family is most evident at the genetic level. The biosynthetic precursors of these peptides display remarkable evolutionary conservation, particularly in their signal peptide and N-terminal pro-regions. mdpi.com This high degree of similarity in the precursor sequences across different frog species and even between different peptide families suggests they arose from a common ancestral gene. nih.govmdpi.com For instance, the signal peptides of various phylloseptin precursors show around 90% similarity across the family.

In contrast to the conserved precursor regions, the sequences of the mature peptides are highly variable. nih.gov This pattern of conservation followed by hypervariation is a hallmark of the dermaseptin (B158304) superfamily, to which phylloseptins belong. imrpress.com This divergence in the mature peptide sequence leads to a wide array of phylloseptin isoforms, often with multiple forms found within a single frog species. nih.govplos.org For example, a combined transcriptomic and peptidomic analysis of the skin secretion of Phyllomedusa sauvagii identified five novel phylloseptins (PLS-S2 to -S6) in addition to the previously known Phylloseptin-1 (B1576951) (PLS-S1). plos.org

The relationships between different phylloseptins can be illustrated by their sequence homology. A novel peptide, Phylloseptin-PBa, isolated from the Peruvian Purple-Sided Leaf Frog (Phyllomedusa baltea), showed high structural homology to several other phylloseptins, including Phylloseptin-12 from the Orange-legged monkey frog, Phyllomedusa azurea. mdpi.com Similarly, phylogenetic analysis has shown proximity between phylloseptins and certain scorpion peptides like Stigmurin, suggesting a degree of sequence similarity despite their distant origins. researchgate.net This molecular diversity, stemming from a common genetic blueprint, highlights a dynamic evolutionary history.

Table 1: Examples of Phylloseptin Peptides and Their Source
Peptide NameSource SpeciesReference
This compound (PS-12)Phyllomedusa azurea / Pithecopus nordestinus mdpi.comscielo.brscielo.br
Phylloseptin-1 (PSN-1/PLS-S1)Phyllomedusa sauvagii, Phyllomedusa azurea researchgate.netnih.govplos.org
Phylloseptin-PBaPhyllomedusa baltea mdpi.com
Phylloseptin-PTaPhyllomedusa tarsius nih.gov
Phylloseptin-PHaPhyllomedusa hypochondrialis nih.gov

Comparative Genomics and Transcriptomics of Amphibian Skin Secretions

The identification and characterization of phylloseptins have been revolutionized by the fields of comparative genomics and transcriptomics. These powerful techniques allow researchers to analyze the genetic and transcribed material from amphibian skin secretions, providing a comprehensive view of the peptide arsenal (B13267). nih.govcapes.gov.br

Transcriptomic analysis, which focuses on the complete set of RNA transcripts, is particularly effective for discovering novel peptides. By employing a "shotgun" cloning strategy on cDNA libraries derived from skin secretions, scientists can identify the precursor-encoding mRNAs for numerous peptides simultaneously. nih.gov This approach has been successfully used to identify new phylloseptins, such as Phylloseptin-PTa and Phylloseptin-PHa, from the skin of Phyllomedusa tarsius and Phyllomedusa hypochondrialis, respectively. nih.gov These studies reveal that phylloseptin precursors typically consist of a signal peptide, an acidic spacer region, and the mature peptide sequence. nih.gov

A key finding from these studies is that the granular glands of frog skin contain not just the peptides themselves (the peptidome) but also the mRNA transcripts that encode them (the transcriptome). capes.gov.br Remarkably, these polyadenylated mRNAs are protected from degradation by their interaction with the amphipathic peptides present in the secretion. capes.gov.brnih.gov This stability is so robust that full-length precursor-encoding mRNAs can be cloned from libraries constructed from air-dried skin, a finding with significant implications for studying archived specimens. capes.gov.brnih.gov

These genomic and transcriptomic approaches consistently show that the skin secretion of a single frog species is a complex chemical cocktail containing multiple isoforms of phylloseptins alongside members of other peptide families like dermaseptins, tryptophyllins, and phyllokinins. capes.gov.brnih.govmdpi.com The high degree of conservation in the genetic information of the peptide precursors across different species further underscores their shared evolutionary lineage. mdpi.com

Homology with Other Amphibian AMP Families (e.g., Dermaseptins)

Phylloseptins are part of a larger group of antimicrobial peptides known as the dermaseptin superfamily. nih.gov This superfamily includes several distinct peptide families such as dermaseptins (sensu stricto), dermatoxins, plasticins, and phylloxins, all found in the skin of Hylidae frogs. nih.gov

The evolutionary relationship between these families is established through the profound homology of their biosynthetic precursors. mdpi.com While the mature peptides of families like dermaseptins and phylloseptins have distinct primary structures and often different biological activities, their genetic blueprints are strikingly similar. peerj.com The precursors for these varied peptides share highly conserved N-terminal regions, encompassing the signal peptide and the acidic pro-region. mdpi.com

Comparative analysis of the precursor cDNAs reveals a high degree of sequence identity. For example, the signal peptide domains of dermaseptin and phylloseptin precursors can share more than 80% identity. peerj.com This indicates that these peptide families almost certainly evolved from a common ancestral gene through a process of gene duplication and subsequent diversification of the C-terminal region that codes for the mature peptide. mdpi.comimrpress.com This shared origin is a classic example of how a single genetic framework can be adapted over evolutionary time to produce a wide range of functionally diverse molecules, all contributing to the sophisticated chemical defense system of amphibians.

Future Research Directions and Unanswered Questions for Phylloseptin 12

Elucidation of Novel Mechanisms of Action

The current understanding is that phylloseptins, including Phylloseptin-12, primarily act by interacting with and disrupting the cell membranes of microorganisms. plos.orgfrontiersin.org This interaction is thought to be initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial cell envelopes, such as lipopolysaccharides and teichoic acid. frontiersin.org Following this initial binding, the peptide is believed to adopt an α-helical conformation, allowing it to insert into and permeabilize the membrane, ultimately leading to cell death. plos.orgfrontiersin.org

However, the complete picture of this compound's mechanism of action is likely more complex. Future research should aim to uncover alternative or additional mechanisms beyond simple membrane permeabilization. It is plausible that this compound may also interact with intracellular targets, a phenomenon observed with other antimicrobial peptides. imrpress.com Investigating these potential intracellular pathways could reveal novel modes of antimicrobial activity and open new avenues for therapeutic development.

High-Resolution Structural Determination in Complex Biological Milieus

While the α-helical structure of phylloseptins in membrane-mimetic environments is established, a high-resolution understanding of this compound's structure within a complex biological membrane is still needed. nih.govembrapa.br Techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in determining the topology of similar peptides in oriented phospholipid bilayers. nih.govcdnsciencepub.com

Future studies should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and super-resolution microscopy, to visualize the peptide's interaction with and conformation within native bacterial or fungal cell membranes. frontiersin.org This will provide a more accurate and detailed picture of how this compound orients itself, aggregates, and potentially forms pores within a biologically relevant context. Understanding these structural dynamics at a high resolution is crucial for a complete mechanistic understanding.

Exploration of Synergistic Interactions with Other Antimicrobial Compounds in Research Settings

The potential for synergistic interactions between this compound and other antimicrobial agents is a promising area of investigation. Combining AMPs with conventional antibiotics or other peptides can lead to enhanced efficacy and potentially circumvent resistance mechanisms. imrpress.comresearchgate.net

Systematic studies should be conducted to evaluate the synergistic effects of this compound with a broad range of existing antibiotics and other AMPs, such as dermaseptins, which are also found in frog skin secretions. imrpress.comresearchgate.net Research should focus on determining the optimal combinations and ratios that result in the most potent antimicrobial activity against a panel of clinically relevant pathogens, including multidrug-resistant strains. researchgate.net Such studies could pave the way for the development of powerful combination therapies in research settings.

Advanced Peptide Engineering for Enhanced Stability and Bioactivity in Research Models

While natural this compound possesses potent antimicrobial activity, its therapeutic potential can be limited by factors such as susceptibility to proteolytic degradation and potential cytotoxicity. mdpi.comnih.gov Advanced peptide engineering offers a powerful approach to overcome these limitations.

Future research should focus on the rational design and synthesis of this compound analogs with improved properties. mendelu.cz This can involve strategies such as:

Amino Acid Substitution: Replacing specific amino acids to enhance stability, increase net positive charge, or optimize hydrophobicity. nih.govdovepress.com The incorporation of unnatural amino acids, such as D-amino acids, can significantly increase resistance to proteases. biosynth.com

Structural Modifications: Introducing modifications like cyclization to improve conformational stability and resistance to degradation. mendelu.cz

Peptidomimetics: Designing non-peptide molecules that mimic the structure and function of this compound but with enhanced pharmacokinetic properties. biosynth.com

These engineered peptides can then be evaluated in research models for their stability, bioactivity, and selectivity. nih.gov

Investigating Regulatory Pathways of Phylloseptin Expression in Amphibians

Understanding the natural regulation of this compound expression in amphibians can provide valuable insights into its biological role and potential for controlled production. The expression of AMPs in frog skin is a complex process, likely influenced by various environmental and physiological cues. imrpress.com

Future research should aim to identify the specific signaling pathways and transcription factors involved in regulating the gene expression of this compound. This could involve transcriptomic and proteomic analyses of frog skin secretions under different conditions, such as in response to microbial challenges or hormonal stimulation. nih.gov Elucidating these regulatory mechanisms could not only enhance our fundamental understanding of amphibian innate immunity but also potentially inform biotechnological approaches for the large-scale production of this promising antimicrobial peptide.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Phylloseptin-12 in vitro?

this compound synthesis typically follows solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-chemistry. Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) is critical to ensure >95% purity. Characterization requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural validation. Circular dichroism (CD) spectroscopy can assess secondary structures in membrane-mimetic environments . For reproducibility, experimental protocols must detail solvent systems, temperature, and reagent ratios, as incomplete descriptions hinder replication .

Q. How should researchers design initial bioactivity assays for this compound against microbial targets?

Begin with minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi using broth microdilution methods (CLSI guidelines). Include positive controls (e.g., polymyxin B) and negative controls (solvent-only). To assess membrane disruption, combine SYTOX Green uptake assays with confocal microscopy. Ensure statistical rigor by triplicate trials and ANOVA for inter-group comparisons .

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity and efficacy?

Follow institutional animal care protocols (IACUC) for dosing, sample size justification, and humane endpoints. For zebrafish embryo models, assess acute toxicity via LC50 calculations and teratogenicity through morphological scoring. Include ethical statements in manuscripts and disclose conflicts of interest .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity across studies be systematically addressed?

Contradictions often arise from variations in experimental conditions (e.g., pH, salt concentration). Design a factorial experiment to test these variables systematically. Use surface plasmon resonance (SPR) to quantify binding affinity under different conditions. Meta-analyses of published data can identify confounding factors, such as peptide aggregation or solvent effects .

Q. What computational strategies are recommended to model this compound’s interaction with lipid bilayers?

Molecular dynamics (MD) simulations using GROMACS or CHARMM are ideal. Start with a pre-equilibrated bilayer (e.g., POPC/POPE) and embed the peptide using the INFLATEGRO method. Analyze parameters like hydrophobic mismatch, insertion depth, and hydrogen bonding. Validate simulations with experimental data from neutron reflectometry or fluorescence quenching .

Q. How can researchers optimize peptide stability in physiological environments for translational studies?

Test protease resistance via incubation with serum/plasma and quantify degradation via HPLC-MS. To enhance stability, consider PEGylation or D-amino acid substitutions. Use circular dichroism (CD) to monitor structural changes post-modification. Compare pharmacokinetics (PK) in rodent models using radioisotope labeling .

Methodological Challenges & Solutions

Q. What statistical approaches resolve low reproducibility in antimicrobial assays?

Employ Bayesian hierarchical models to account for inter-lab variability. Use standardized reference strains (e.g., ATCC) and pre-validate assay conditions via ring tests. Report data with 95% confidence intervals and effect sizes instead of p-values alone .

Q. How should researchers integrate multi-omics data to study this compound’s mechanism of action?

Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways disrupted by the peptide. Use gene set enrichment analysis (GSEA) and pathway topology tools (e.g., Cytoscape). Cross-validate findings with knock-out models or CRISPR interference .

Data Presentation & Publication Standards

Q. What are the requirements for publishing NMR and MS data of this compound?

Provide raw spectral data in supporting information, including acquisition parameters (e.g., magnetic field strength, solvent peaks). For MS, include fragmentation patterns and collision energy details. Tables must list retention times, m/z values, and purity percentages .

Q. How to structure a manuscript addressing this compound’s dual antimicrobial and cytotoxic effects?

Use the PICOT framework: Population (cell lines/microbes), Intervention (dose range), Comparison (controls), Outcome (MIC/IC50), Time (exposure duration). In the discussion, contextualize results using existing models of peptide-lipid interactions and explicitly state limitations (e.g., lack of in vivo data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.